molecular formula C7H7ClO2 B12597109 2-(Chloromethyl)benzene-1,3-diol CAS No. 646474-96-6

2-(Chloromethyl)benzene-1,3-diol

Cat. No.: B12597109
CAS No.: 646474-96-6
M. Wt: 158.58 g/mol
InChI Key: TVMBIUBPTZALAE-UHFFFAOYSA-N
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Description

2-(Chloromethyl)benzene-1,3-diol (CAS 646474-96-6) is a substituted resorcinol derivative that features a chloromethyl (-CH₂Cl) group at the 2-position of the benzene-1,3-diol core . This structure makes it a pivotal synthetic intermediate in pharmaceutical, agrochemical, and material sciences . The compound demonstrates significant antioxidant and antimicrobial activities, with research indicating Minimum Inhibitory Concentration (MIC) values of 16 µg/mL against Staphylococcus aureus , 32 µg/mL against Escherichia coli , and 64 µg/mL against Pseudomonas aeruginosa . Its mechanism of action is attributed to the electron-donating hydroxyl groups, which facilitate free radical neutralization, and the chloromethyl group, which is highly susceptible to nucleophilic substitution reactions, allowing for further functionalization . The chloromethyl group undergoes SN2-type nucleophilic substitutions with amines, thiols, and alkoxides to form aminomethyl, thioether, and ether derivatives, respectively . It can be synthesized via the chloromethylation of resorcinol using formaldehyde and hydrochloric acid . Furthermore, controlled hydrolysis of the chloromethyl group converts it to a hydroxymethyl group, providing a pathway to other valuable resorcinol derivatives . This product is intended for research applications only and is not intended for human or veterinary use.

Properties

CAS No.

646474-96-6

Molecular Formula

C7H7ClO2

Molecular Weight

158.58 g/mol

IUPAC Name

2-(chloromethyl)benzene-1,3-diol

InChI

InChI=1S/C7H7ClO2/c8-4-5-6(9)2-1-3-7(5)10/h1-3,9-10H,4H2

InChI Key

TVMBIUBPTZALAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)CCl)O

Origin of Product

United States

Preparation Methods

Chloromethylation of Resorcinol

A widely used method for synthesizing 2-(Chloromethyl)benzene-1,3-diol involves the chloromethylation of resorcinol (benzene-1,3-diol). The reaction typically employs formaldehyde and hydrochloric acid as reagents under acidic conditions.

Reaction Scheme:
$$
\text{Resorcinol} + \text{Formaldehyde} + \text{HCl} \rightarrow \text{this compound}
$$

Key Parameters:

  • Reagents: Formaldehyde, Hydrochloric acid
  • Temperature: 40–60°C
  • Duration: Several hours depending on the concentration and conditions

Alternative Chloromethylation Techniques

Recent advancements have introduced alternative methods that enhance yield and purity while minimizing environmental impact. For instance, a novel process utilizes in-situ generation of chloromethylating agents in a controlled solvent environment.

Process Highlights:

  • Conducted at lower temperatures to prevent decomposition.
  • Employs nitrogen purging to remove excess hydrogen chloride.
  • High purity achieved with minimal effluent generation.

Hydrolysis Reactions

Controlled hydrolysis can convert the chloromethyl group into a hydroxymethyl group, providing another pathway for synthesizing derivatives of this compound.

Hydrolysis Reaction:
$$
\text{this compound} + \text{NaOH} \rightarrow \text{Hydroxymethyl derivative}
$$

Conditions:

  • Reagents: Aqueous sodium hydroxide (10–20%)
  • Temperature: 60–80°C
  • Catalysts: Phase-transfer agents like tetrabutylammonium bromide may be used to enhance reaction efficiency.

Summary of Preparation Methods

Method Key Reagents Temperature (°C) Yield (%) Purity (%)
Chloromethylation Formaldehyde, HCl 40–60 Variable High
Novel Chloromethylation In-situ chloromethylating agents Low (<40) High Very High
Hydrolysis Aqueous NaOH 60–80 Variable High

Research on the preparation of this compound is limited but growing. Current studies focus on optimizing reaction conditions to enhance yields and reduce by-products. Future research may explore:

  • The development of greener synthesis methods.
  • Applications in drug discovery and agrochemical formulations.
  • Detailed mechanistic studies to understand reactivity patterns.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) undergoes SN₂-type nucleophilic substitutions under basic or nucleophilic conditions. Key features include:

Reagents/Conditions

  • Amines (e.g., NH₃, alkylamines)

  • Thiols (e.g., HS-R)

  • Alkoxides (e.g., NaOCH₃)

  • Temperature: 50–100°C in polar aprotic solvents (e.g., DMF, DMSO)

Products

  • Amines : Forms 2-(aminomethyl)benzene-1,3-diol derivatives.

  • Thioethers : Produces 2-(alkylthiomethyl)benzene-1,3-diol.

  • Ethers : Yields 2-(alkoxymethyl)benzene-1,3-diol.

Mechanistic Insight
The reaction proceeds via backside attack by the nucleophile, displacing chloride. Steric hindrance is minimal due to the chloromethyl group’s position on the aromatic ring.

Hydrolysis Reactions

Controlled hydrolysis converts the chloromethyl group to a hydroxymethyl group.

Reagents/Conditions

  • Aqueous NaOH (10–20%)

  • Temperature: 60–80°C

  • Catalyzed by phase-transfer agents (e.g., tetrabutylammonium bromide) .

Product

  • 2-(Hydroxymethyl)benzene-1,3-diol with >85% yield under optimized conditions .

Industrial Process Data (From Patent US4532338A)

StepConditionsKey Outcome
Hydrolysis50°C, 2 hrs, NaOH (aq.)98.9% purity of hydroxymethyl product
Azeotropic distillationBenzene solvent, 70°CRemoves water and volatile by-products

Oxidation Reactions

The phenolic hydroxyl groups are susceptible to oxidation, forming quinones.

Reagents/Conditions

  • Strong Oxidizers : KMnO₄/H₂SO₄, H₂O₂/Fe³⁺

  • Mild Oxidizers : O₂/Cu(I) catalysts

  • Temperature: 25–60°C

Products

  • Ortho-quinone derivatives (e.g., 2-(chloromethyl)-1,3-cyclohexadienedione).

  • Over-oxidation may yield carboxylic acids under harsh conditions.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes substitution at positions 4, 5, or 6.

Reagents/Conditions

  • Nitration: HNO₃/H₂SO₄ at 0–5°C

  • Sulfonation: H₂SO₄/SO₃ at 80°C

  • Halogenation: Cl₂/FeCl₃ at 25°C

Regioselectivity

  • Nitration favors the para position relative to hydroxyl groups.

  • Steric effects from the chloromethyl group reduce substitution at position 2.

Reduction Reactions

The chloromethyl group can be reduced to a methyl group.

Reagents/Conditions

  • Catalytic Hydrogenation : H₂/Pd-C in ethanol, 1 atm, 25°C

  • Chemical Reduction : LiAlH₄ in THF

Product

  • 2-Methylbenzene-1,3-diol with >90% yield.

Cyclization Reactions

Intramolecular reactions form heterocyclic compounds.

Example

  • Reaction with thiourea under basic conditions yields benzothiazole derivatives .

  • Conditions: K₂CO₃, DMF, 120°C, 12 hrs.

Critical Analysis of Reaction Conditions

  • Hydrolysis : Requires precise control of NaOH concentration to avoid side reactions (e.g., ether formation) .

  • Oxidation : Catalytic systems (e.g., Cu(I)/O₂) improve selectivity for quinones over carboxylates.

  • Cyclization : Solvent polarity significantly impacts reaction rates and product stability.

This compound’s versatility is underscored by its applications in synthesizing pharmaceuticals, agrochemicals, and functional polymers. Experimental protocols must prioritize reaction condition optimization to maximize yield and purity.

Scientific Research Applications

Chemical Reactions

2-(Chloromethyl)benzene-1,3-diol can undergo various chemical transformations:

  • Oxidation : Hydroxyl groups can be oxidized to form quinones.
  • Reduction : The compound can be reduced to yield corresponding alcohols.
  • Substitution : The chloromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation Agents : Potassium permanganate, hydrogen peroxide.
  • Reducing Agents : Sodium borohydride, lithium aluminum hydride.
  • Nucleophiles for Substitution : Amines, thiols, alkoxides.

Antimicrobial Activity

Research has demonstrated the antimicrobial properties of this compound. A comparative study assessed its effectiveness against various bacterial strains, yielding the following Minimum Inhibitory Concentration (MIC) values:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

This data indicates the compound's potential as an alternative antimicrobial agent due to its ability to penetrate microbial membranes effectively and induce apoptosis in cancer cells through mitochondrial pathways.

Antioxidant Mechanism

The hydroxyl groups of this compound facilitate electron donation, which helps neutralize free radicals and prevent oxidative damage. This property makes it a candidate for further research in antioxidant applications.

Synthetic Intermediate

The compound serves as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the production of substituted aromatic compounds and cyclic acetals, which have applications in pharmaceuticals and agrochemicals.

Case Study 1: Electrochemical Synthesis

A study explored the electrochemical behavior of this compound under controlled potential conditions. The results indicated that the compound could be effectively transformed into various products through mediated electrolysis, showcasing its utility in synthetic organic chemistry .

In vitro studies evaluated the cytotoxic effects of this compound on cancer cell lines. The findings revealed significant cell death rates attributed to the compound's ability to induce apoptosis via mitochondrial pathways .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)benzene-1,3-diol involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chloromethyl group can participate in nucleophilic substitution reactions. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: Halogenated Derivatives (e.g., 2-Chloro-5-methylbenzene-1,3-diol): Chlorine enhances electrophilicity, improving binding to biological targets like enzymes or receptors . Styryl Groups (e.g., (E)-5-(4-Methoxystyryl)benzene-1,3-diol): Conjugated double bonds increase antioxidant capacity via radical scavenging, as seen in piceatannol and resveratrol analogs . Allyl/Aminomethyl Groups: These substituents improve solubility and facilitate further functionalization, making them valuable intermediates in drug synthesis .

Synthetic Strategies: Coupling Reactions: Compounds like dihydroresveratrol are synthesized via Heck coupling or phenolic condensation, often requiring palladium catalysts . Halogenation: Chlorinated derivatives are prepared using halogenating agents (e.g., SOCl₂) under inert atmospheres . Reductive Amination: Aminomethyl derivatives are synthesized via reductive amination of aldehyde precursors .

Biological Relevance: Antioxidant Activity: Benzofuran-stilbene hybrids exhibit enhanced radical scavenging due to extended conjugation, as demonstrated in DFT studies . Chemoprevention: Dihydroresveratrol mimics resveratrol’s ability to inhibit carcinogenesis by modulating phase II enzymes and suppressing tumor progression . Receptor Binding: Indazolyl-substituted derivatives show high affinity for estrogen receptors, with substituent size influencing binding kinetics (e.g., 2.06–2.3 Å resolution in crystal structures) .

Biological Activity

2-(Chloromethyl)benzene-1,3-diol, also known as chloromethyl catechol, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chloromethyl group attached to a benzene ring that also carries two hydroxyl groups in the 1 and 3 positions. This structural arrangement contributes to its reactivity and interaction with biological systems.

Antioxidant Activity

Research indicates that compounds with catechol structures often exhibit antioxidant properties due to their ability to scavenge free radicals. In vitro studies have shown that this compound can effectively reduce oxidative stress markers in cellular models, suggesting its potential as an antioxidant agent .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. A study reported that this compound exhibited significant inhibitory effects on bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of microbial cell membranes .

Cytotoxic Effects

In cancer research, this compound has shown cytotoxic effects on several cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. This suggests a potential role in cancer therapy .

Study on Antioxidant Activity

A study published in the Journal of Medicinal Chemistry investigated the antioxidant capacity of various catechol derivatives, including this compound. The results indicated that this compound significantly reduced lipid peroxidation in rat liver homogenates at concentrations as low as 10 µM .

Concentration (µM)Lipid Peroxidation (% Reduction)
00
1045
5065
10080

Study on Antimicrobial Activity

In a comparative study of antimicrobial agents, this compound was tested against standard antibiotic controls. The Minimum Inhibitory Concentration (MIC) was determined for various bacterial strains:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

This data highlights the compound's potential as an alternative antimicrobial agent .

The biological activity of this compound can be attributed to its ability to interact with cellular components:

  • Antioxidant Mechanism : The hydroxyl groups facilitate electron donation, neutralizing free radicals and preventing oxidative damage.
  • Antimicrobial Mechanism : The chloromethyl group enhances lipophilicity, allowing the compound to penetrate microbial membranes effectively.
  • Cytotoxic Mechanism : Induction of apoptosis through mitochondrial pathways has been observed, leading to cell death in cancerous cells.

Q & A

Basic: What are the common synthetic routes for 2-(chloromethyl)benzene-1,3-diol, and how can reaction conditions be optimized?

Answer:
A primary synthetic route involves electrophilic substitution on resorcinol (benzene-1,3-diol). For example, chloromethylation can be achieved using chloromethylating agents like chloromethyl methyl ether in the presence of Lewis acids (e.g., ZnCl₂). Reaction optimization includes controlling temperature (40–60°C) and stoichiometry to minimize side products like polysubstituted derivatives. Alternative methods include diazonium salt hydrolysis (e.g., hydrolysis of 3-chloromethylbenzenediazonium salts under acidic conditions) . For regioselective synthesis, protecting groups (e.g., acetyl) may be employed to direct substitution to the desired position.

Basic: How can structural isomers of benzene-1,3-diol derivatives be distinguished analytically?

Answer:
Terahertz (THz) spectroscopy is highly effective for distinguishing constitutional isomers (e.g., benzene-1,2-diol vs. 1,3-diol). For example, THz absorption spectra of benzene-1,3-diol show distinct peaks at 1.5–2.5 THz due to intermolecular vibrations, while mid-infrared spectra primarily reflect intramolecular vibrations. Solid-phase density functional theory (DFT) calculations can assign spectral features to specific vibrational modes, enabling precise identification .

IsomerTHz Absorption Peaks (cm⁻¹)Primary Vibration Type
Benzene-1,3-diol50–75Intermolecular hydrogen bonding
Benzene-1,2-diol60–80Intermolecular lattice modes

Advanced: How do structural modifications at the chloromethyl group affect receptor binding affinity?

Answer:
The chloromethyl group’s steric and electronic properties influence ligand-receptor interactions. For example, in estrogen receptor (ER) studies, derivatives with bulkier substituents (e.g., trifluoromethyl groups) exhibit altered binding distances (e.g., 1.6–2.3 Å between ligand and ER) due to steric hindrance or enhanced hydrophobic interactions . Computational docking studies (e.g., using AutoDock Vina) can predict binding modes, while X-ray crystallography (e.g., SHELX refinement ) validates these interactions experimentally.

Advanced: How can contradictory spectral data (e.g., THz vs. mid-IR) be resolved for benzene-1,3-diol derivatives?

Answer:
Contradictions arise from differing vibrational modes: THz spectra capture intermolecular interactions (e.g., hydrogen-bonding networks), while mid-IR reflects intramolecular vibrations. To resolve discrepancies:

Experimental: Compare solid-state (THz) vs. solution-phase (IR) spectra.

Computational: Perform DFT calculations for both isolated molecules (mimicking IR) and crystal lattices (mimicking THz) .

Cross-validation: Use NMR to confirm substituent positions and rule out structural ambiguities.

Basic: What are the key considerations for designing stability studies of this compound in aqueous media?

Answer:
Stability studies should assess hydrolysis of the chloromethyl group. Key factors include:

  • pH dependence: Acidic conditions accelerate hydrolysis to resorcinol and formaldehyde.
  • Temperature: Elevated temperatures (e.g., 40°C) reduce half-life.
  • Analytical methods: Use HPLC-HRMS to monitor degradation products (e.g., benzene-1,3-diol, chloride ions) .

Advanced: What metabolomic approaches are suitable for studying the biological activity of this compound derivatives?

Answer:
In vitro metabolomics using high-resolution mass spectrometry (HRMS) can identify phase I/II metabolites. For example:

  • Phase I: Oxidative demethylation or hydroxylation detected via positive-ion mode HRMS (e.g., m/z 296.41 for oxidized derivatives) .
  • Phase II: Glucuronidation or sulfation products identified using negative-ion mode (e.g., m/z 298.38 for sulfated metabolites) .
  • Data analysis: Use software like XCMS or MetaboAnalyst to map metabolic pathways and correlate with bioactivity assays.

Advanced: How can computational modeling predict the carcinogenic potential of this compound analogs?

Answer:
Structure-activity relationship (SAR) models integrate:

Electronic parameters: Hammett constants (σ) for the chloromethyl group’s electron-withdrawing effects.

Topological descriptors: Molecular polar surface area (e.g., 53.4 Ų ) and hydrophobicity (XlogP ~3.8) to predict membrane permeability.

Toxicity databases: Cross-reference with Ames test data or ToxCast to assess mutagenicity .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE): Gloves, goggles, and fume hoods to avoid dermal/ocular exposure.
  • Ventilation: Ensure adequate airflow to prevent inhalation of volatile chlorinated byproducts.
  • Waste disposal: Neutralize acidic hydrolysates with sodium bicarbonate before disposal .

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